molecular formula C30H41N3O7 B12810477 (+-)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate CAS No. 57227-25-5

(+-)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate

Cat. No.: B12810477
CAS No.: 57227-25-5
M. Wt: 555.7 g/mol
InChI Key: LVVZEKLSVHXNOT-UHFFFAOYSA-N
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Description

(±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoylamino group, a pyrrolidinyl ethoxy group, and a hydrocinnamamide backbone. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoylamino group, followed by the introduction of the pyrrolidinyl ethoxy group and the hydrocinnamamide backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of advanced technologies, such as automated reactors, can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may serve as a tool for studying biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

57227-25-5

Molecular Formula

C30H41N3O7

Molecular Weight

555.7 g/mol

IUPAC Name

N-[1-(dipropylamino)-1-oxo-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-yl]benzamide;oxalic acid

InChI

InChI=1S/C28H39N3O3.C2H2O4/c1-3-16-31(17-4-2)28(33)26(29-27(32)24-10-6-5-7-11-24)22-23-12-14-25(15-13-23)34-21-20-30-18-8-9-19-30;3-1(4)2(5)6/h5-7,10-15,26H,3-4,8-9,16-22H2,1-2H3,(H,29,32);(H,3,4)(H,5,6)

InChI Key

LVVZEKLSVHXNOT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN2CCCC2)NC(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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